6-Propyl-thionicotinamide

Antitubercular therapy Drug tolerability Adverse event profile

MDR-TB treatment often compromised by poor GI tolerability. Prothionamide offers a 34% lower adverse event rate than ethionamide (42.5% vs 64.6%). • Leprosy: 9 percentage-point higher clinical improvement (83% vs 74%) • InhA inhibition: Ki = 2 nM (PTH-NAD adduct) • OCT1 substrate: Km 805.8 µM for PK studies.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
Cat. No. B5774531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propyl-thionicotinamide
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(C=C1)C(=S)N
InChIInChI=1S/C9H12N2S/c1-2-3-8-5-4-7(6-11-8)9(10)12/h4-6H,2-3H2,1H3,(H2,10,12)
InChIKeyYKQPQSBHECIJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prothionamide: Baseline and Structural Identity


6-Propyl-thionicotinamide, systematically named 2-propyl-4-pyridinecarbothioamide and commonly referred to as prothionamide (PTH), is a thioamide derivative of isonicotinic acid characterized by an n-propyl substituent at the α-position of the pyridine ring . This compound belongs to the thioamide class of antimycobacterial agents and serves as a second-line prodrug for the treatment of multidrug-resistant tuberculosis (MDR-TB) and leprosy [1]. Prothionamide requires intracellular bioactivation by the mycobacterial flavin-dependent monooxygenase EthA to form a covalent adduct with nicotinamide adenine dinucleotide (NAD), which subsequently inhibits the enoyl-acyl carrier protein reductase InhA, thereby disrupting mycolic acid biosynthesis essential for mycobacterial cell wall integrity [2].

Prothionamide vs Ethionamide: Why Generic Substitution Fails


Despite their structural similarity and shared mechanism of action, 6-propyl-thionicotinamide (prothionamide, PTH) and its ethyl analog ethionamide (ETH) exhibit quantifiable differences in clinical tolerability, pharmacokinetic behavior, and in vivo bactericidal efficacy that preclude routine generic substitution in procurement or clinical protocol design [1]. While both compounds demonstrate comparable in vitro minimum inhibitory concentrations against Mycobacterium tuberculosis H37Rv, prothionamide consistently produces a lower incidence of adverse events and demonstrates superior clinical response rates in lepromatous leprosy at equivalent dosing [2]. Furthermore, prothionamide's slightly lower ecological cutoff (ECOFF) for resistance may generate differential susceptibility results, with isolates occasionally susceptible to prothionamide despite ethionamide resistance [3]. These documented differences establish that procurement decisions must be evidence-based rather than assumption-driven when selecting between these thioamide analogs.

Prothionamide: Quantitative Evidence vs Comparators


Clinical Tolerability Advantage Over Ethionamide

In a double-blind comparative study of 162 patients with advanced pulmonary tuberculosis receiving a daily dose of 500 mg over 6 months, prothionamide demonstrated a statistically significant reduction in adverse event incidence compared to ethionamide. Specifically, 64.6% of patients in the ethionamide group reported side effects, whereas only 42.5% of patients in the prothionamide group reported side effects, representing an absolute risk reduction of 22.1 percentage points and a relative reduction of 34.2% [1]. Gastrointestinal disturbances, the predominant adverse effect, were consistently less frequent in the prothionamide group throughout the study period [1].

Antitubercular therapy Drug tolerability Adverse event profile Clinical trial

Leprosy Clinical Response: Prothionamide vs Ethionamide

In a clinical trial evaluating thioamide efficacy in lepromatous leprosy, prothionamide demonstrated superior clinical improvement rates compared to ethionamide at equivalent dosing. Clinical improvement was noted in 74% of patients treated with ethionamide and in 83% of patients treated with prothionamide, representing a 9 percentage-point absolute advantage for prothionamide [1]. Notably, at the 500 mg dose level, prothionamide was superior to the equivalent dose of ethionamide in reducing Mycobacterium leprae viability, with more rapid bactericidal activity observed in the prothionamide arm [1].

Leprosy therapeutics Clinical efficacy Thioamide comparison Patient outcomes

In Vitro Antimycobacterial Potency vs Ethionamide

In vitro susceptibility testing against Mycobacterium tuberculosis strain H37Rv reveals a 2-fold potency difference between the thioamide analogs, with ethionamide demonstrating superior intrinsic antimicrobial activity. Ethionamide exhibits a minimum inhibitory concentration (MIC) of 0.25 μg/mL against M. tuberculosis H37Rv, whereas prothionamide exhibits an MIC of 0.5 μg/mL against the same strain [1][2]. This 2-fold difference in intrinsic potency must be weighed against prothionamide's clinical tolerability advantages when making procurement or protocol design decisions.

Antimycobacterial activity MIC determination In vitro potency Tuberculosis

InhA Target Engagement and Inhibition

Upon intracellular bioactivation by EthA, prothionamide forms a covalent adduct with nicotinamide adenine dinucleotide (NAD), and this PTH-NAD adduct acts as a tight-binding inhibitor of the mycobacterial enoyl-acyl carrier protein reductase InhA with a Ki value of 2 nM [1]. The crystal structures of the inhibited M. tuberculosis and M. leprae InhA complexes have been solved, providing molecular-level details of target-drug interactions that confirm the propyl-isonicotinic-acyl moiety occupies a hydrophobic pocket within the enzyme active site [2].

Enzyme inhibition InhA target Mechanism of action Mycolic acid biosynthesis

Resistance Profile: ECOFF and Differential Susceptibility

The epidemiological cutoff value (ECOFF) for resistance to prothionamide may be slightly lower than that for ethionamide, which can produce differential susceptibility results in clinical isolates [1]. Specifically, isolates may occasionally test susceptible to prothionamide while demonstrating resistance to ethionamide, a laboratory phenomenon dependent on the critical concentrations employed for resistance definition [1]. However, from a clinical management perspective, complete cross-resistance exists between ethionamide and prothionamide, and therapeutic substitution based on this differential is not recommended [1].

Drug resistance ECOFF Susceptibility testing MDR-TB

Pharmacokinetic Profile vs Ethionamide

Comparative pharmacokinetic analysis reveals that prothionamide is eliminated more rapidly than ethionamide following oral administration in humans. The half-life for urinary excretion and removal from plasma of prothionamide is slightly less than that of ethionamide [1]. Additionally, administration of the same 250 mg dose results in a maximum plasma concentration that is approximately 1.8 times higher for ethionamide than for prothionamide [2]. Less than 0.1% of the orally administered dose is excreted unchanged in feces for both compounds [1].

Pharmacokinetics Drug disposition Plasma concentration Half-life

Prothionamide: Research and Application Scenarios


MDR-TB Clinical Trials with Optimized Tolerability

In MDR-TB treatment regimens where gastrointestinal tolerability is a critical determinant of patient adherence and treatment completion, 6-propyl-thionicotinamide (prothionamide) is the evidence-preferred thioamide selection. The 34.2% relative reduction in adverse event incidence compared to ethionamide (42.5% vs. 64.6% at 500 mg daily over 6 months) directly translates to improved regimen tolerability [1]. This differential supports prothionamide's preferential procurement for clinical trial protocols where minimizing treatment discontinuation due to adverse effects is a primary endpoint consideration.

Leprosy Research and Treatment Programs

For leprosy research programs and treatment protocols involving Mycobacterium leprae, 6-propyl-thionicotinamide offers a documented 9 percentage-point clinical improvement advantage over ethionamide (83% vs. 74%) [1]. At the 500 mg dose level, prothionamide demonstrates superior reduction in M. leprae viability compared to equivalent-dose ethionamide, establishing its evidence-based superiority for leprosy applications [1]. Procurement decisions for leprosy-focused research or clinical programs should prioritize prothionamide based on these quantifiable efficacy advantages.

InhA-Targeted Drug Discovery and Mechanistic Studies

6-Propyl-thionicotinamide serves as a validated tool compound for InhA-targeted antimycobacterial research, with its bioactivated PTH-NAD adduct demonstrating potent target engagement (Ki = 2 nM against M. tuberculosis InhA) [1]. The availability of solved crystal structures for the InhA:PTH-NAD complex provides structural biology researchers with detailed molecular interaction data to guide rational drug design efforts [1]. For medicinal chemistry programs developing novel InhA inhibitors or studying thioamide bioactivation pathways, prothionamide represents a well-characterized reference compound with established target binding parameters.

OCT1 Transporter Pharmacokinetic Studies

6-Propyl-thionicotinamide is a characterized substrate of the organic cation transporter 1 (OCT1) with a Km value of 805.8 ± 23.4 μM [1]. This property makes prothionamide a relevant compound for pharmacokinetic studies investigating OCT1-mediated drug uptake, potential drug-drug interactions involving OCT1 substrates, or hepatic disposition of antitubercular agents [1]. Researchers conducting transporter-mediated pharmacokinetic investigations should consider prothionamide as a model substrate when studying OCT1-dependent cellular uptake mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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